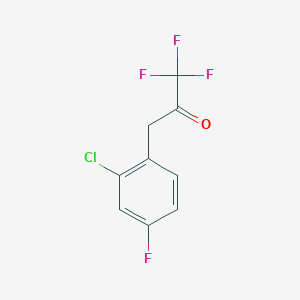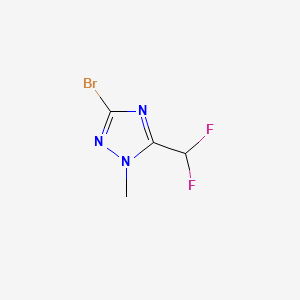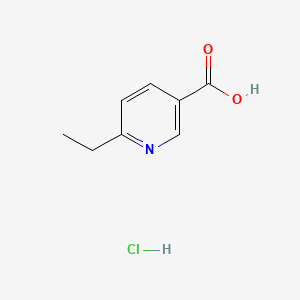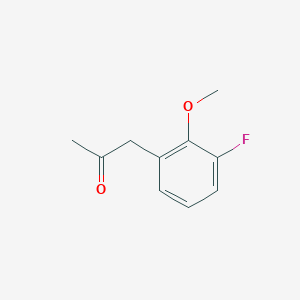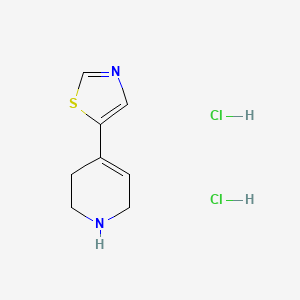![molecular formula C23H25NO4S B13541830 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(thiolan-3-yl)methyl]propanoic acid](/img/structure/B13541830.png)
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(thiolan-3-yl)methyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(thiolan-3-yl)methyl]propanoic acid is an alanine derivative. This compound is primarily used in scientific research and is recognized for its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a thiolan-3-yl moiety. It is commonly utilized in peptide synthesis and other biochemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(thiolan-3-yl)methyl]propanoic acid typically involves the protection of the amino group of alanine with the Fmoc groupThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) for the mixed anhydride method .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The processes are optimized for efficiency and yield, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
Types of Reactions
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(thiolan-3-yl)methyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiolan-3-yl moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and bases like piperidine for Fmoc deprotection .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolan-3-yl moiety yields sulfoxides or sulfones, while Fmoc deprotection results in the free amino acid derivative .
Wissenschaftliche Forschungsanwendungen
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(thiolan-3-yl)methyl]propanoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and as a reagent in various organic reactions.
Biology: In the study of protein interactions and enzyme mechanisms.
Medicine: As a potential therapeutic agent and in drug development research.
Industry: In the production of specialized peptides and as a component in biochemical assays.
Wirkmechanismus
The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(thiolan-3-yl)methyl]propanoic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The thiolan-3-yl moiety can interact with various molecular targets, influencing the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-3-pyridyl alanine: Another Fmoc-protected amino acid with a pyridyl group instead of a thiolan-3-yl moiety.
Fmoc-3-methyl-4-pentenoic acid: A similar compound with a different side chain structure.
Uniqueness
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(thiolan-3-yl)methyl]propanoic acid is unique due to its combination of the Fmoc protecting group and the thiolan-3-yl moiety. This structure provides specific reactivity and stability characteristics that are valuable in peptide synthesis and other biochemical applications .
Eigenschaften
Molekularformel |
C23H25NO4S |
|---|---|
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(thiolan-3-yl)propanoic acid |
InChI |
InChI=1S/C23H25NO4S/c25-22(26)16(11-15-9-10-29-14-15)12-24-23(27)28-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,24,27)(H,25,26) |
InChI-Schlüssel |
XRMFDAMOSKRVRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCC1CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





